molecular formula C20H18ClGeNS B15181989 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine CAS No. 102367-73-7

2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine

Cat. No.: B15181989
CAS No.: 102367-73-7
M. Wt: 412.5 g/mol
InChI Key: HFGBPIIBBUFOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine is a complex organogermanium compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of germanium adds to its novelty and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine typically involves the reaction of p-chlorophenyl, diphenyl, and thiazole derivatives with germanium tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves heating the reactants in a suitable solvent, such as toluene or xylene, at elevated temperatures (around 100-150°C) for several hours. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organogermanium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine involves its interaction with biological molecules through its thiazole ring and germanium atom. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazole
  • 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-oxazole
  • 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-selenazole

Uniqueness

2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its analogs. The germanium atom enhances the compound’s stability and reactivity, making it a valuable candidate for various applications in research and industry .

Properties

CAS No.

102367-73-7

Molecular Formula

C20H18ClGeNS

Molecular Weight

412.5 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine

InChI

InChI=1S/C20H18ClGeNS/c21-17-11-13-19(14-12-17)22(18-9-5-2-6-10-18)23-15-20(24-22)16-7-3-1-4-8-16/h1-14,20,23H,15H2

InChI Key

HFGBPIIBBUFOPY-UHFFFAOYSA-N

Canonical SMILES

C1C(S[Ge](N1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.